

# Lgh-447 in Relapsed/Refractory Multiple Myeleloma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pan-PIM kinase inhibitor **Lgh-447** (also known as PIM447) with alternative therapies for relapsed or refractory multiple myeloma (RRMM). The information is presented to facilitate objective evaluation and is supported by available preclinical and clinical data.

## Efficacy of Lgh-447 and Comparator Therapies

The following tables summarize the clinical efficacy of **Lgh-447** and other common treatment regimens for RRMM. It is important to note that these data are derived from different clinical trials with varying patient populations and methodologies, and therefore direct cross-trial comparisons should be made with caution.



| Treatmen<br>t<br>Regimen                                | Trial<br>Name/Ide<br>ntifier       | Patient<br>Populatio<br>n              | Overall<br>Respons<br>e Rate<br>(ORR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS)             | Median Duration of Respons e (DOR) | Median<br>Overall<br>Survival<br>(OS) |
|---------------------------------------------------------|------------------------------------|----------------------------------------|---------------------------------------|-----------------------------------------------------------------|------------------------------------|---------------------------------------|
| Lgh-447<br>(PIM447)                                     | Phase I<br>(NCT0216<br>0951)[1]    | Japanese<br>patients<br>with<br>RRMM   | 15.4%                                 | >6 months<br>in 2<br>patients                                   | Not<br>Reported                    | Not<br>Reported                       |
| Lgh-447<br>(PIM447)                                     | Phase I<br>(First-in-<br>human)[2] | RRMM<br>patients                       | 8.9%                                  | 10.9<br>months (at<br>RD)                                       | Not<br>Reported                    | Not<br>Reported                       |
| Daratumu mab + Pomalidom ide + Dexametha sone (Dara-Pd) | Real-world<br>data[3]              | RRMM<br>patients                       | 69.1%                                 | 10.8<br>months<br>(after 1 line<br>of therapy)                  | Not<br>Reported                    | Not<br>Reported                       |
| Daratumu mab + Pomalidom ide + Dexametha sone (Dara-Pd) | MM-014<br>(Phase II)<br>[4][5]     | Lenalidomi<br>de-<br>exposed<br>RRMM   | 77.7%                                 | Not<br>Reached<br>(at median<br>follow-up of<br>28.4<br>months) | Not<br>Reported                    | 56.7<br>months                        |
| Elotuzuma b + Lenalidomi de + Dexametha sone (Elo- Rd)  | ELOQUEN<br>T-2 (Phase<br>III)      | RRMM patients with 1-3 prior therapies | Not the<br>primary<br>endpoint        | 19.4<br>months                                                  | Not<br>Reported                    | 48.3<br>months                        |



| Elotuzuma b + Lenalidomi de + Dexametha sone (Elo- Rd)                  | Real-world<br>data[6][7]              | RRMM<br>patients                         | 76.7%           | 18.4<br>months | Not<br>Reported | 34 months                                  |
|-------------------------------------------------------------------------|---------------------------------------|------------------------------------------|-----------------|----------------|-----------------|--------------------------------------------|
| Carfilzomib + Lenalidomi de + Dexametha sone (KRd)                      | ASPIRE<br>(Phase III)<br>[8][9]       | RRMM patients with 1-3 prior therapies   | 87.1%           | 26.3<br>months | Not<br>Reported | Not<br>Reached<br>(at interim<br>analysis) |
| Carfilzomib + Lenalidomi de + Dexametha sone (KRd)                      | Real-world<br>data[10]                | RRMM<br>patients<br>(2nd or 3rd<br>line) | 95%             | 36 months      | Not<br>Reported | Not<br>Reached<br>(5-year OS<br>rate 73%)  |
| Panobinost<br>at +<br>Bortezomib<br>+<br>Dexametha<br>sone<br>(Pano-Vd) | PANORAM<br>A 1 (Phase<br>III)[11][12] | RRMM patients with ≥2 prior regimens     | Not<br>Reported | 12.0<br>months | Not<br>Reported | Not<br>Reported                            |
| Panobinost<br>at +<br>Bortezomib<br>+<br>Dexametha<br>sone<br>(Pano-Vd) | PANORAM<br>A 2 (Phase<br>II)[13]      | Bortezomib<br>-refractory<br>RRMM        | 34.5%           | 5.4 months     | 6.0 months      | Not<br>Reported                            |
| Bortezomib<br>+                                                         | Phase II                              | Relapsed<br>or                           | 64%             | 9.5 months     | 8.7 months      | 30 months                                  |



Check Availability & Pricing



Lenalidomi relapsed/re

de + fractory

Dexametha MM

sone (VRd)

## **Mechanism of Action and Signaling Pathway**

**Lgh-447** is a pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), which are serine/threonine kinases involved in cell survival and proliferation. In multiple myeloma, PIM2 is often overexpressed. PIM kinase inhibition by **Lgh-447** has been shown to impact the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. IF Video Protocol | Proteintech Group [ptglab.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. UNIT 4.3 Immunofluorescence Staining PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Lgh-447 in Relapsed/Refractory Multiple Myeleloma: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560061#efficacy-of-lgh-447-in-relapsed-or-refractory-multiple-myeloma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com